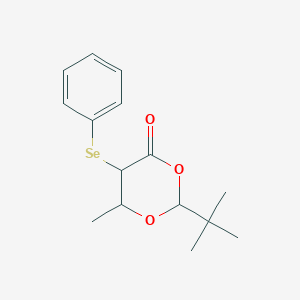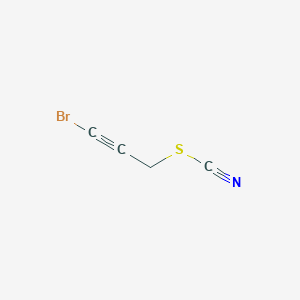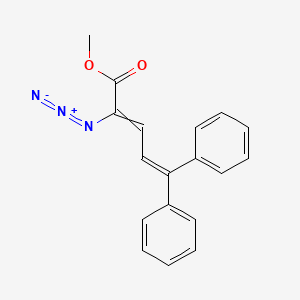
10,10'-Peroxybis(9,10-diphenyl-9,10-dihydroanthracen-9-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,10’-Peroxybis(9,10-diphenyl-9,10-dihydroanthracen-9-ol): 9-Anthracenol, 10,10’-dioxybis[9,10-dihydro-9,10-diphenyl-] , is a complex organic molecule with the following chemical formula:
C52H38O4
. Its IUPAC name is 10-[(10-hydroxy-9,10-diphenyl-9,10-dihydroanthracen-9-yl)peroxy]-9,10-diphenyl-9,10-dihydroanthracen-9-ol . The compound consists of two anthracene units connected by a peroxide bridge.Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the oxidation of 9,10-diphenyl-9,10-dihydroanthracene using a suitable oxidizing agent (e.g., hydrogen peroxide or peracids). The resulting intermediate undergoes further reactions to form the desired peroxide linkage.
Reaction Conditions: The oxidation step typically occurs under mild conditions, with careful control of temperature and reagent concentration. Acidic or basic conditions may be employed, depending on the specific reaction pathway.
Industrial Production: While industrial-scale production details are proprietary, laboratories often synthesize this compound for research purposes.
Chemical Reactions Analysis
Reactivity: 10,10’-Peroxybis(9,10-diphenyl-9,10-dihydroanthracen-9-ol) can undergo various reactions:
Oxidation: The peroxide bridge makes it susceptible to oxidation reactions.
Reduction: Reduction of the peroxide group can yield the corresponding diol.
Substitution: Substitution reactions at the aromatic rings are possible.
Oxidation: Hydrogen peroxide, peracids (e.g., peroxyacetic acid).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Lewis acids or bases (e.g., AlCl₃, BF₃), nucleophiles (e.g., amines).
Major Products: The major products depend on the specific reaction conditions. Oxidation yields the peroxide, while reduction forms the diol.
Scientific Research Applications
10,10’-Peroxybis(9,10-diphenyl-9,10-dihydroanthracen-9-ol) finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its potential as an antitumor agent due to its reactive oxygen species (ROS) generation.
Medicine: Explored for its antimicrobial properties.
Industry: Limited industrial applications due to its complexity.
Mechanism of Action
The compound’s mechanism involves ROS generation upon decomposition of the peroxide bridge. ROS can damage cellular components, making it relevant for biological studies.
Comparison with Similar Compounds
While 10,10’-Peroxybis(9,10-diphenyl-9,10-dihydroanthracen-9-ol) is unique due to its peroxide linkage, similar compounds include other anthracene derivatives with varying functional groups.
Properties
CAS No. |
113882-03-4 |
|---|---|
Molecular Formula |
C52H38O4 |
Molecular Weight |
726.9 g/mol |
IUPAC Name |
10-(10-hydroxy-9,10-diphenylanthracen-9-yl)peroxy-9,10-diphenylanthracen-9-ol |
InChI |
InChI=1S/C52H38O4/c53-49(37-21-5-1-6-22-37)41-29-13-17-33-45(41)51(39-25-9-3-10-26-39,46-34-18-14-30-42(46)49)55-56-52(40-27-11-4-12-28-40)47-35-19-15-31-43(47)50(54,38-23-7-2-8-24-38)44-32-16-20-36-48(44)52/h1-36,53-54H |
InChI Key |
CUMBQNSMINXFDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(C4=CC=CC=C42)(C5=CC=CC=C5)OOC6(C7=CC=CC=C7C(C8=CC=CC=C86)(C9=CC=CC=C9)O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


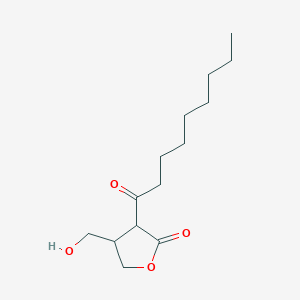
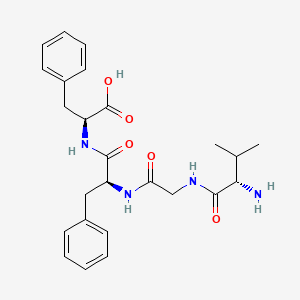
![tert-Butyl[(hex-3-en-1-yl)oxy]dimethylsilane](/img/structure/B14291671.png)
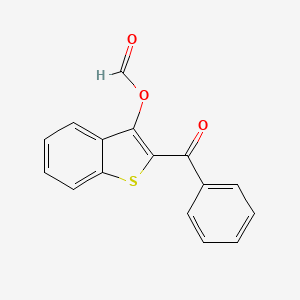
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)
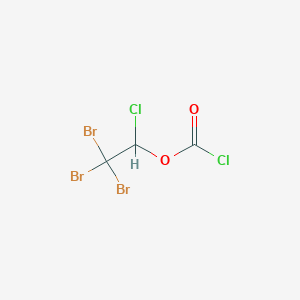
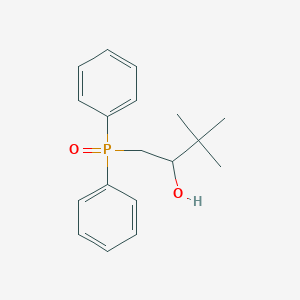
![{[(4-Chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14291688.png)
![5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride](/img/structure/B14291704.png)
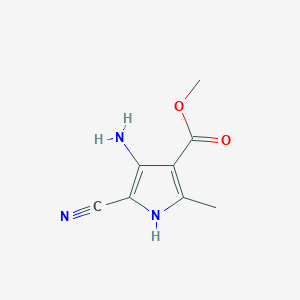
![3,3'-Carbonylbis[6-(dimethylamino)benzene-1-sulfonic acid]](/img/structure/B14291716.png)
